2-(3-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide
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Overview
Description
2-(3-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides. It features a complex structure with multiple functional groups, including a chlorophenoxy group, a methylphenyl group, and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step may involve the reaction of 3-chlorophenol with an appropriate halogenating agent to form the chlorophenoxy intermediate.
Oxadiazole Ring Formation: The next step could involve the synthesis of the 1,2,4-oxadiazole ring through a cyclization reaction using hydrazine derivatives and carboxylic acids.
Amide Bond Formation: The final step may involve coupling the chlorophenoxy intermediate with the oxadiazole derivative using amide bond-forming reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions could target the oxadiazole ring or the amide bond, potentially leading to ring-opening or amine formation.
Substitution: The chlorophenoxy group may participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution could result in various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenoxy)-N-methylpropanamide: A simpler analog with a similar chlorophenoxy group.
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide: A compound with a similar oxadiazole ring and amide bond.
Uniqueness
The uniqueness of 2-(3-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H24ClN3O3 |
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Molecular Weight |
413.9 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C22H24ClN3O3/c1-14(2)26(22(27)16(4)28-19-7-5-6-18(23)12-19)13-20-24-21(25-29-20)17-10-8-15(3)9-11-17/h5-12,14,16H,13H2,1-4H3 |
InChI Key |
WGOAODDVBKXSRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(C(C)C)C(=O)C(C)OC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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